N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
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Overview
Description
N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride is a synthetic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride typically involves the selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine, followed by a Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne . The reaction conditions for these steps include the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets. For example, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis by binding to the enzyme and disrupting its function . This inhibition leads to a decrease in ATP production, ultimately affecting the bacterial energy metabolism and viability.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also exhibit inhibitory activity against specific enzymes and have potential therapeutic applications.
Pyrrolo[2,3-d]pyrimidines: These derivatives have been explored for their antitumor activity and enzyme inhibition properties.
Uniqueness
N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of a cyclopentyl group
Properties
IUPAC Name |
N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S.ClH/c1-8-9(2)18-14-12(8)13(15-10(3)16-14)17-11-6-4-5-7-11;/h11H,4-7H2,1-3H3,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIBILLUVWJIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)NC3CCCC3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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